(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-12-8-15(20)4-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-5-16(6-3-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRZFBAAIYIRH-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a bromo substituent and a nitrophenyl group enhances its reactivity and potential biological interactions. The molecular formula is CHBrNOS.
1. Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to our target have shown IC values in the low micromolar range against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 1.61 ± 0.92 |
| Compound B | SK-Hep-1 | 1.98 ± 1.22 |
| Target Compound | MDA-MB-231 | TBD |
| Target Compound | SK-Hep-1 | TBD |
The SAR analysis suggests that the presence of electron-withdrawing groups, such as nitro or halogens, enhances the cytotoxicity of thiazole derivatives by increasing their electrophilicity, which facilitates interaction with cellular macromolecules.
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to our target exhibit promising antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings indicate that modifications on the thiazole ring can significantly affect the antimicrobial efficacy.
3. Anticonvulsant Activity
Thiazole compounds have been investigated for their anticonvulsant properties as well. In animal models, certain thiazole derivatives have shown efficacy in reducing seizure frequency and severity.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Interference with DNA synthesis via alkylation or binding to DNA.
- Modulation of neurotransmitter systems in the case of anticonvulsant activity.
Case Studies
In a recent study published in MDPI, several thiazole derivatives were tested for their anticancer properties using various assays including MTT and colony formation assays. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibition of cell growth in cultured cancer cells.
Scientific Research Applications
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits promising applications in various scientific fields, particularly in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores its synthesis, biological significance, and applications based on available literature.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of a thiazole derivative with an appropriate aryl amine. The general synthetic route may include:
- Formation of Thiazole Derivative : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and amines.
- Amination : The introduction of the 4-bromo-2-methylphenyl amino group can be achieved through electrophilic substitution reactions or coupling reactions with suitable precursors.
- Nitrile Formation : The final step often involves the conversion of an intermediate to the nitrile form, which can be done using dehydration methods.
Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Studies indicate that the presence of nitro groups enhances antimicrobial efficacy by disrupting cellular processes in pathogens .
Anticancer Properties
The anticancer potential of thiazole derivatives has been well-documented. Compounds structurally related to This compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development as anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies help in predicting the affinity and mode of action, which is crucial for drug design . For instance, docking studies have revealed that similar thiazole compounds bind effectively to active sites of enzymes associated with cancer progression.
Example 1: Antimicrobial Evaluation
In a study evaluating a series of thiazole derivatives, compounds with similar structural features to This compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Example 2: Anticancer Activity Assessment
Another significant study assessed the anticancer activity of thiazole derivatives through the National Cancer Institute's screening program. Compounds were evaluated across a panel of cancer cell lines, showing varied degrees of cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The 4-nitrophenyl and 4-bromo-2-methylphenyl groups undergo regioselective electrophilic substitutions:
-
Nitration : Further nitration occurs at the meta position of the nitrophenyl ring (relative to the existing nitro group) with HNO₃/H₂SO₄ at 0–5°C, yielding trinitro derivatives.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position of the bromophenyl ring.
Table 1 : Electrophilic substitution outcomes
| Reaction | Position | Product | Conditions |
|---|---|---|---|
| Nitration | Meta (nitrophenyl) | Trinitro derivative | HNO₃, H₂SO₄, 0°C |
| Sulfonation | Para (bromophenyl) | Sulfonated derivative | H₂SO₄, 25°C, 6h |
Reduction of Nitro Groups
The 4-nitrophenyl moiety is redox-active:
-
Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 4-aminophenyl derivatives (90% yield) .
-
Electrochemical reduction : Cyclic voltammetry in pH 7.4 buffer shows a reduction peak at −0.62 V vs Ag/AgCl, confirming nitro-to-amine conversion .
Mechanism :
Reactivity of the α,β-Unsaturated Nitrile
The prop-2-enenitrile system participates in:
-
Michael addition : Nucleophiles (e.g., thiols, amines) attack the β-carbon. For example, benzylthiol adds to form a thioether derivative (K = 4.3 × 10³ M⁻¹s⁻¹) .
-
Cycloaddition : Reacts with azides in a [3+2] cycloaddition to form triazoles under Cu(I) catalysis .
Table 2 : Addition reactions of the enenitrile
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Benzylthiol | Thioether adduct | Et₃N, DMF, 25°C | 85% |
| Sodium azide | 1,2,3-Triazole | CuSO₄, ascorbate, H₂O | 78% |
Functionalization of the Thiazole Ring
The 1,3-thiazol-2-yl group undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-methylated derivatives.
-
Halogenation : Bromination at the 5-position using NBS in CCl₄ yields dibromothiazole derivatives .
Stability and Degradation Pathways
Q & A
Q. What are the key synthetic pathways for preparing (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
Thiazole Core Formation : React 4-(4-nitrophenyl)-1,3-thiazole-2-carbaldehyde with a nitrile precursor (e.g., cyanoacetamide) under basic conditions to form the α,β-unsaturated nitrile backbone .
Amino Group Introduction : Perform a nucleophilic substitution or coupling reaction between the thiazole intermediate and 4-bromo-2-methylaniline. Catalysts like Pd(0) or Cu(I) may enhance efficiency .
Stereochemical Control : The (2E)-configuration is stabilized by steric and electronic factors during condensation. Solvent polarity and temperature (e.g., refluxing in ethanol) are critical for minimizing Z-isomer formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., coupling constants for E-configuration: ≈ 12–16 Hz for α,β-unsaturated nitriles) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking between nitrophenyl and bromophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~480–490 Da) .
- IR Spectroscopy : Bands at ~2200 cm (C≡N stretch) and ~1600 cm (C=C) confirm structural motifs .
Q. How can purity be ensured for biological assays?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<1% area). Retention times correlate with polarity from nitrophenyl and bromo groups .
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to remove unreacted aniline or thiazole precursors .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and bromo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : The 4-nitrophenyl group () and 4-bromo substituent () increase electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling).
- Steric Effects : The 2-methyl group on the bromophenyl ring hinders ortho-substitution, directing reactivity to the para position .
- Computational Insights : DFT calculations (e.g., using Gaussian) show reduced electron density at the nitrile carbon, enhancing susceptibility to nucleophiles .
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Purity Reassessment : Verify compound integrity via LC-MS and elemental analysis to rule out degradation (e.g., nitro group reduction to amine under acidic conditions) .
- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell lines, and incubation time. For example, nitrophenyl derivatives exhibit light-sensitive cytotoxicity, requiring dark incubation .
- Structural Analog Testing : Compare activity with analogs (e.g., replacing bromo with chloro) to isolate substituent-specific effects .
Q. What strategies optimize crystallinity for X-ray diffraction studies?
Methodological Answer:
Q. How does the compound’s tautomerism affect its spectroscopic and biological profiles?
Methodological Answer:
- Tautomer Identification : H-N HMBC NMR detects enamine-ketoenamine equilibria. The (2E)-configuration stabilizes the enamine form, reducing tautomeric shifts .
- Biological Implications : Tautomers may bind differently to targets (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding modes and guides analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
